N1-(2-fluorophenyl)benzene-1,4-dicarboxamide
Description
Introduction to N1-(2-Fluorophenyl)benzene-1,4-dicarboxamide
This compound consists of a central benzene ring functionalized with two carboxamide groups at the 1,4-positions. One amide group is bonded to a 2-fluorophenyl substituent, introducing steric and electronic effects that influence its supramolecular behavior. The compound’s SMILES notation, C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)N)F, reflects its linear para-substitution pattern, while its InChIKey (JHJXHRQFWLJWDP-UHFFFAOYSA-N) provides a unique identifier for structural verification. The fluorine atom’s electronegativity and small atomic radius enhance dipole interactions and crystallographic packing, making it a candidate for studying non-covalent interactions in self-assembled systems.
Historical Development of Dicarboxamide Chemistry
Dicarboxamides have evolved from early synthetic targets to key building blocks in supramolecular chemistry. Initially studied for their hydrogen-bonding capabilities, benzene-1,4-dicarboxamides (BDAs) gained prominence in the 2000s as analogs of benzene-1,3,5-tricarboxamides (BTAs), which form helical aggregates via threefold hydrogen bonding. The linear para-substitution in BDAs enables electronic conjugation between amide groups, a feature exploited in materials science for designing conductive polymers and sensors.
The fluorination of aromatic dicarboxamides emerged more recently, driven by the need to modulate electronic properties and intermolecular interactions. Early syntheses relied on nucleophilic aromatic substitution using cesium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO). For example, 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxamides were synthesized via halogen exchange reactions, demonstrating the feasibility of introducing fluorine into complex aromatic systems. These advances laid the groundwork for derivatives like this compound, where fluorine enhances solubility and stabilizes crystal packing through C-F⋯π interactions.
Significance in Supramolecular Chemistry
This compound exhibits two critical features for supramolecular assembly:
- Hydrogen-Bonding Networks : The amide groups form intermolecular N-H⋯O=C bonds, creating one-dimensional chains or sheets. This is analogous to BDAs studied in polymerization, where amide hydrogen bonding directs helical or linear aggregation.
- Fluorine-Mediated Interactions : The 2-fluorophenyl group engages in C-F⋯O/N interactions, as observed in lanthanide complexes of fluorinated phenanthrolinediamides. Such interactions complement π-π stacking, enabling polymorphic crystallization.
Recent studies on BDAs with gallic acid side chains reveal that peripheral substituents dictate aggregation pathways. For instance, alkyl chains promote helical fibers, while aromatic groups favor planar assemblies. In this compound, the fluorine atom’s position ortho to the amide group introduces steric hindrance, potentially favoring twisted conformations over linear stacks.
Table 1: Predicted Collision Cross Sections (CCS) of this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 259.08772 | 157.1 |
| [M+Na]+ | 281.06966 | 168.3 |
| [M+NH4]+ | 276.11426 | 163.8 |
| [M+K]+ | 297.04360 | 162.6 |
Current Research Landscape and Relevance
Current investigations focus on three areas:
- Synthetic Optimization : Modern fluorination techniques employ cesium fluoride under anhydrous conditions to achieve higher yields. For example, 4,7-difluoro-phenanthrolinediamides are synthesized in 33% yield via 24-hour reactions in DMSO at 110°C. Similar protocols could be adapted for this compound.
- Supramolecular Electronics : BDAs with extended π-conjugation are being tested as organic semiconductors. Fluorine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing charge transport.
- Polymorphism Control : Studies on fluorinated BDAs highlight the role of solvents in directing crystallization. Acetonitrile, for instance, promotes nitrate-mediated C-F⋯O interactions in lanthanide complexes.
Fluorinated Aromatic Dicarboxamides: An Emerging Class
Fluorinated aromatic dicarboxamides represent a strategic merger of fluorine chemistry and supramolecular design. Key advantages include:
- Enhanced Stability : C-F bonds resist oxidative degradation, improving material longevity.
- Tailored Solubility : Fluorine’s hydrophobicity aids in processing organic semiconductors from non-polar solvents.
- Unique Intermolecular Interactions : C-F⋯π and C-F⋯O contacts enable unconventional crystal packing, as seen in Nd(III) and Eu(III) complexes.
Recent work on 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide underscores the role of fluorine in stabilizing amide conformations through intramolecular hydrogen bonds. Similarly, this compound’s rigid structure makes it a candidate for metal-organic frameworks (MOFs) with high thermal stability.
Properties
IUPAC Name |
4-N-(2-fluorophenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-11-3-1-2-4-12(11)17-14(19)10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJXHRQFWLJWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089997-35-2 | |
| Record name | N1-(2-fluorophenyl)benzene-1,4-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbodiimide-Mediated Coupling
A widely employed method involves activating benzene-1,4-dicarboxylic acid with carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In this approach, the diacid reacts with 2-fluoroaniline in dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. The base triethylamine is often added to neutralize HCl generated during the reaction.
Reaction Conditions:
Mixed Anhydride Method
Alternative activation strategies include forming mixed anhydrides with reagents like isobutyl chloroformate. This method avoids the use of coupling agents but requires strict anhydrous conditions. The anhydride intermediate reacts sequentially with 2-fluoroaniline, though regioselectivity challenges may arise due to the symmetry of the diacid.
Schotten-Baumann Reaction with Diacid Chloride
Diacid Chloride Synthesis
Benzene-1,4-dicarboxylic acid is converted to its diacid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$) under reflux. Excess $$ \text{SOCl}_2 $$ (3–5 equiv.) ensures complete conversion, with the reaction typically completing within 4–6 hours at 70°C.
Key Steps:
- $$ \text{SOCl}_2 $$ (5 equiv.) added to the diacid in dry DCM.
- Reflux at 70°C with catalytic DMF (0.1 equiv.).
- Removal of excess $$ \text{SOCl}_2 $$ via vacuum distillation.
Amidation with 2-Fluoroaniline
The diacid chloride is reacted with 2-fluoroaniline in a two-phase system (water/DCM) with sodium bicarbonate as the base. This Schotten-Baumann approach ensures rapid reaction kinetics, though competing hydrolysis of the acid chloride can reduce yields.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | DCM/water (2:1) |
| Base | NaHCO₃ (2.5 equiv.) |
| Temperature | 0°C → 25°C |
| Yield | 70–80% |
Stepwise Amidation with Protection/Deprotection
Mono-Protection Strategy
To circumvent selectivity issues, one carboxylic acid group is protected as a methyl ester using methanol and $$ \text{H}2\text{SO}4 $$. The remaining acid is amidated with 2-fluoroaniline, followed by ester hydrolysis and subsequent amidation of the second acid group.
Example Protocol:
- Esterification: Benzene-1,4-dicarboxylic acid + MeOH ($$ \text{H}2\text{SO}4 $$, reflux, 12 h).
- Amidation: Mono-ester + 2-fluoroaniline (EDC/HOBt, DMF, 24 h).
- Hydrolysis: Ester deprotection with NaOH (aq.).
- Second Amidation: Repeat step 2.
Overall Yield: 55–65% (four steps).
Comparative Analysis of Methods
The table below contrasts the efficiency of major synthetic routes:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Carbodiimide Coupling | High purity | Costly reagents | 75–85 |
| Schotten-Baumann | Scalability | Hydrolysis risk | 70–80 |
| Stepwise Protection | Regioselectivity control | Multi-step, time-intensive | 55–65 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF enhance reagent solubility and reaction rates but may lead to side reactions at elevated temperatures. Dichloromethane minimizes side interactions but requires vigorous stirring for biphasic systems.
Stoichiometry and Equivalents
A 10–20% excess of 2-fluoroaniline (2.2–2.4 equiv. per amide group) ensures complete conversion, particularly in stepwise methods. Substoichiometric coupling agents result in unreacted intermediates.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization relies on:
- $$ ^1\text{H NMR} $$: Aromatic protons at $$ \delta $$ 7.2–7.8 ppm; amide NH at $$ \delta $$ 9.1–9.3 ppm.
- IR Spectroscopy: $$ \nu(\text{C=O}) $$ at 1650–1680 cm⁻¹; $$ \nu(\text{NH}) $$ at 3300–3350 cm⁻¹.
Challenges and Limitations
- Fluorine Stability: Harsh conditions (e.g., strong acids/bases) may cleave the C–F bond.
- Symmetry Issues: Uniform functionalization of both carboxyl groups remains challenging.
Chemical Reactions Analysis
N1-(2-fluorophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-(2-fluorophenyl)benzene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Benzene-1,4-dicarboxamide derivatives vary in their N-substituents, which significantly alter their physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy or benzimidazole substituents, which are bulkier and more electron-rich .
- Hydrogen Bonding : Analogs like N,N′-bis(pyridin-2-yl)benzene-1,4-dicarboxamide exhibit intermolecular N–H⋯N hydrogen bonding, stabilizing crystal structures . Fluorine’s electronegativity could disrupt such interactions, altering solubility or crystallinity.
Physicochemical and Coordination Properties
- LogP and Solubility: ZINC01690699 has a logP of 6, indicating high lipophilicity .
- Metal Coordination : The N,N′-bis(3-pyridylmethyl) derivative forms stable complexes with Pd(II) and Ru(III), enabling applications in catalysis or materials science . Fluorine’s steric hindrance might limit metal-ligand interactions.
Structural Insights from Crystallography
- Crystal Packing : N,N′-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide forms inversion-centered dimers via hydrogen bonds, critical for material properties in PET recycling . Fluorine’s smaller size could disrupt such symmetry.
- Hydrogen Bonding : The pyridyl-substituted analog exhibits R₂(8) hydrogen-bonding motifs, stabilizing one-dimensional chains . Fluorine’s electronegativity may weaken these interactions.
Biological Activity
N1-(2-fluorophenyl)benzene-1,4-dicarboxamide is an organic compound with the molecular formula C16H14FNO2. It features a fluorine atom on the phenyl ring, which modifies its electronic properties and enhances its potential biological activity. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound belongs to the class of aromatic dicarboxamides, characterized by the presence of two carboxamide functional groups. The fluorine substitution is significant as it can influence the compound's hydrophobicity and reactivity, potentially enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14FNO2 |
| Molecular Weight | 273.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
2.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its structural characteristics allow it to interact with bacterial cell membranes and inhibit growth.
- Mechanism of Action : The dicarboxamide group facilitates hydrogen bonding, which may disrupt bacterial cell wall synthesis or function.
- Case Study : In a study evaluating various dicarboxamide derivatives, compounds similar to this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .
2.2 Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. The introduction of fluorine enhances its ability to modulate biological pathways involved in cancer progression.
- Mechanism of Action : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell metabolism, potentially through competitive inhibition .
- Case Study : In vitro assays demonstrated that related compounds significantly reduced cell viability in various cancer cell lines, indicating a promising therapeutic potential .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of fluorine alters electronic distribution and hydrophobicity, impacting binding affinity to target proteins.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(phenyl)benzene-1,4-dicarboxamide | Lacks fluorine substitution | Lower activity due to hydrophobic nature |
| N1-(3-fluorophenyl)benzene-1,4-dicarboxamide | Fluorine at meta position | Different reactivity affecting potency |
| N,N'-bis(2-nitrophenyl)benzene-1,4-dicarboxamide | Contains nitro groups instead of amide | Enhanced polarity leading to different interactions |
4. Synthesis and Research Applications
This compound can be synthesized through various methods involving nucleophilic substitution reactions and coupling reactions with fluorinated phenyl derivatives. Its applications extend beyond biological research into material science due to its unique chemical properties.
Synthesis Overview
- Starting Materials : 2-fluoroaniline and benzene-1,4-dicarbonyl chloride.
- Reaction Conditions : Conducted in organic solvents under controlled temperature to facilitate optimal yields.
5. Future Directions
Further research is required to elucidate the full spectrum of biological activities associated with this compound. Potential areas include:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Exploration of combination therapies utilizing this compound alongside existing anticancer agents.
- Investigation into its effects on other biological pathways beyond antimicrobial and anticancer activities.
Q & A
Q. What are the recommended synthetic routes for N1-(2-fluorophenyl)benzene-1,4-dicarboxamide, and how can purity be optimized?
Methodological Answer:
- Nucleophilic substitution is a common approach for introducing fluorophenyl groups. For example, reacting benzene-1,4-dicarboxylic acid chloride with 2-fluoroaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base, yields the target compound .
- Purification involves recrystallization from ethanol/water mixtures to remove unreacted aniline derivatives. Column chromatography (silica gel, ethyl acetate/hexane) further isolates the product. Monitoring by TLC and HPLC ensures purity (>98%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns and fluorine coupling effects (e.g., -NMR splitting due to ) .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF verifies molecular weight (expected [M+H]: 289.09) .
- Elemental analysis : Validate C, H, N, and F content (calculated: C 62.28%, H 3.84%, N 9.72%, F 6.58%) .
Q. How can key physicochemical properties (e.g., solubility, thermal stability) be systematically determined?
Methodological Answer:
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) via saturation concentration assays .
- Thermal stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine melting points (predicted range: 180–190°C) and decomposition profiles .
- pKa determination : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., 50% ethanol) to measure acidity (predicted pKa ~5.2) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation from DMF/water. Optimize conditions (temperature, solvent ratio) to obtain diffraction-quality crystals .
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT (intrinsic phasing) solves the structure, and SHELXL refines it with anisotropic displacement parameters .
- Validation : Check for twinning, disorder, and hydrogen bonding using Mercury software (e.g., N–H···O/F interactions) .
Q. What role does the fluorine substituent play in modulating electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing effects : Fluorine decreases electron density on the phenyl ring, altering reaction kinetics (e.g., slower nucleophilic aromatic substitution). Confirm via Hammett substituent constants (σ = 0.34 for fluorine) .
- Spectroscopic impact : Fluorine induces deshielding in adjacent protons (-NMR) and shifts IR carbonyl stretches (C=O at ~1680 cm) .
Q. How can computational methods complement experimental data for this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compare calculated bond lengths/angles with SC-XRD data to validate accuracy .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Correlate binding affinities with experimental IC values .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
